Product packaging for 2-[(Azidocarbonyl)amino]benzoyl azide(Cat. No.:CAS No. 65325-59-9)

2-[(Azidocarbonyl)amino]benzoyl azide

Cat. No.: B14469523
CAS No.: 65325-59-9
M. Wt: 231.17 g/mol
InChI Key: RWKBRXYFCQGHBW-UHFFFAOYSA-N
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Description

Contextual Significance of Multiazido and Azidocarbonyl Architectures in Organic Chemistry Research

Organic azides are exceptionally versatile functional groups in synthetic chemistry. researchgate.netnih.gov Their utility stems from a rich and diverse reactivity profile, enabling a wide array of chemical transformations. researchgate.net The presence of multiple azide (B81097) groups within a single molecule, as in multiazido architectures, exponentially increases the potential for complex molecular constructions. These compounds can serve as precursors to a variety of nitrogen-containing structures through reactions such as cycloadditions, reductions to amines, and rearrangements. nih.gov

The azidocarbonyl group, specifically, is a key player in the generation of isocyanates via the Curtius rearrangement, a fundamental transformation for the synthesis of amines, ureas, and urethanes. nih.gov Acyl azides, the broader class to which azidocarbonyl compounds belong, are valuable intermediates in the formation of amide bonds and various heterocyclic systems. raco.cat The strategic placement of more than one azide functionality on a benzoyl backbone, as seen in 2-[(Azidocarbonyl)amino]benzoyl azide, presents opportunities for selective or sequential reactions, potentially leading to the synthesis of complex heterocyclic scaffolds or polymers with unique properties. The high nitrogen content of such molecules also suggests potential applications in materials science, particularly in the field of energetic materials. d-nb.info

Foundational Research on Benzoyl Azides and Acyl Azides

The chemistry of acyl azides, including benzoyl azides, has been a subject of study for over a century, with the Curtius rearrangement, discovered in 1885, being one of the earliest and most significant findings. nih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. nih.gov

The synthesis of acyl azides is well-established, with several common methods available. A prevalent route involves the reaction of an acyl chloride with an azide source, such as sodium azide. nih.gov Alternatively, carboxylic acids can be converted to acyl azides directly using reagents like diphenylphosphoryl azide (DPPA). iucr.org The synthesis of benzoyl azides, in particular, has been extensively explored, and they are frequently used as reagents in various chemical transformations. rsc.org For example, they have been employed in C-H amidation reactions under photocatalytic conditions to form heteroaromatic amides. rsc.orgresearchgate.net

The table below summarizes key reactions and synthetic precursors for acyl and benzoyl azides.

Reaction Type Starting Material Reagents Product Key Transformation
Acyl Azide SynthesisAcyl ChlorideSodium Azide (NaN₃)Acyl AzideNucleophilic Acyl Substitution
Acyl Azide SynthesisCarboxylic AcidDiphenylphosphoryl Azide (DPPA), BaseAcyl AzideIn situ activation and azidation
Curtius RearrangementAcyl AzideHeat or UV lightIsocyanateThermal/photochemical rearrangement
C-H AmidationBenzoyl AzideHeteroarene, Photocatalyst, AcidHeteroaromatic AmideRadical-mediated C-H functionalization

Current Academic Landscape and Research Gaps Pertaining to this compound

A comprehensive review of the current academic literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on monofunctional benzoyl azides and other acyl azides, there is a notable lack of studies dedicated to this particular multiazido architecture.

However, a closely related compound, ethyl 2-[(azidocarbonyl)amino]benzoate, has been synthesized and characterized. iucr.orgdoaj.org The synthesis was achieved through the reaction of 2-(ethoxycarbonyl)benzoic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (B128534) (Et₃N) in refluxing toluene. iucr.org The crystal structure of this compound has been determined, providing valuable insight into the geometry and conformation of the 2-[(azidocarbonyl)amino]benzoyl moiety. iucr.org

The successful synthesis of ethyl 2-[(azidocarbonyl)amino]benzoate suggests a plausible synthetic pathway towards this compound, likely starting from 2-aminobenzoic acid or a derivative thereof. The primary research gap, therefore, is the actual synthesis, isolation, and characterization of this compound and the exploration of its reactivity.

Future research could focus on several key areas:

Synthesis and Stability: Developing a reliable synthetic route to this compound and evaluating its thermal and photochemical stability.

Selective Reactivity: Investigating the differential reactivity of the two distinct azide functionalities (azidocarbonyl vs. benzoyl azide) to enable selective transformations.

Rearrangement Chemistry: Studying the tandem or sequential Curtius rearrangement of the two azide groups to form diisocyanates, which are valuable monomers for polymer synthesis.

Cyclization Reactions: Exploring intramolecular reactions that could lead to the formation of novel heterocyclic systems.

The table below outlines the crystallographic data for the closely related ethyl 2-[(azidocarbonyl)amino]benzoate, which can serve as a reference for future studies on this compound. iucr.org

Parameter Value
Chemical FormulaC₁₀H₁₀N₄O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2345 (4)
b (Å)10.7891 (5)
c (Å)12.4452 (6)
β (°)98.456 (2)
Volume (ų)1093.84 (9)
Z4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N7O2 B14469523 2-[(Azidocarbonyl)amino]benzoyl azide CAS No. 65325-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65325-59-9

Molecular Formula

C8H5N7O2

Molecular Weight

231.17 g/mol

IUPAC Name

2-(carbonazidoylamino)benzoyl azide

InChI

InChI=1S/C8H5N7O2/c9-14-12-7(16)5-3-1-2-4-6(5)11-8(17)13-15-10/h1-4H,(H,11,17)

InChI Key

RWKBRXYFCQGHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])NC(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2 Azidocarbonyl Amino Benzoyl Azide and Analogues

Strategic Approaches for the Installation of Azidocarbonyl Moieties

The formation of the azidocarbonyl group is a critical transformation in the synthesis of the target compound. This typically involves the conversion of a carboxylic acid to an acyl azide (B81097), a versatile intermediate that can undergo further reactions.

Carboxylic Acid to Acyl Azide Transformations: Reagent-Mediated Syntheses

The direct conversion of carboxylic acids to acyl azides is a cornerstone of this synthetic strategy. A widely employed and efficient method utilizes diphenylphosphoryl azide (DPPA). This reagent facilitates a one-pot procedure that avoids the isolation of potentially unstable acyl azides. The reaction is believed to proceed through the formation of a mixed anhydride (B1165640), which is then displaced by the azide ion.

Another common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide, to furnish the acyl azide.

Investigation of Alternative Azidation Protocols

Beyond the classical methods, alternative protocols for the introduction of the azide functionality have been explored. These include the use of other azidating agents and reaction conditions that may offer improved safety profiles or different selectivities. For instance, the use of trimethylsilyl (B98337) azide in conjunction with an activating agent can also yield acyl azides from carboxylic acids. Furthermore, azidation of alcohols, which can be derived from carboxylic acids, presents another synthetic route. Reagents like DPPA in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert activated alcohols to azides. While not a direct conversion from the carboxylic acid, this two-step approach can be advantageous in certain synthetic contexts. The development of novel azidating agents continues to be an active area of research, driven by the need for safer and more efficient methods for introducing the azide group.

Convergent and Linear Syntheses of Bis-Azide Precursors

The construction of the 2-[(azidocarbonyl)amino]benzoyl azide framework can be approached through either convergent or linear synthetic strategies. A key precursor in many of these routes is a molecule that can be selectively functionalized to introduce the two required azide groups.

Derivatization from Phthalic Anhydride Intermediates to Alkyl 2-[(Azidocarbonyl)amino]benzoates

A notable synthetic route commences with phthalic anhydride, a readily available and versatile starting material. Esterification of phthalic anhydride leads to 2-(alkoxycarbonyl)benzoic acids. These mono-esters then serve as precursors for the introduction of the first azidocarbonyl moiety.

The transformation of these 2-(alkoxycarbonyl)benzoic acids into alkyl 2-[(azidocarbonyl)amino]benzoates is typically achieved through a Curtius rearrangement. This reaction involves the conversion of the carboxylic acid to an acyl azide, often using DPPA in a basic medium, which then rearranges to an isocyanate. Subsequent trapping of the isocyanate with an azide source or hydrolysis followed by another azidation step can lead to the desired product. This pathway provides a reliable method for constructing the core structure containing one of the two necessary azide functionalities.

Starting MaterialReagentsProductYield (%)Reference
2-(Methoxycarbonyl)benzoic acid1. DPPA, Et3N, Benzene (B151609); 2. NaN3Methyl 2-[(azidocarbonyl)amino]benzoateNot specified
2-(Ethoxycarbonyl)benzoic acid1. DPPA, Et3N, Benzene; 2. NaN3Ethyl 2-[(azidocarbonyl)amino]benzoateNot specified
2-(Propoxycarbonyl)benzoic acid1. DPPA, Et3N, Benzene; 2. NaN3Propyl 2-[(azidocarbonyl)amino]benzoate23
2-(Isopropoxycarbonyl)benzoic acid1. DPPA, Et3N, Benzene; 2. NaN3Isopropyl 2-[(azidocarbonyl)amino]benzoate28

Synthetic Pathways to Polyazide and Azidocarbonylphenyl Azide Systems

The synthesis of molecules containing multiple azide groups, or polyazides, presents unique challenges due to the potential for high reactivity and instability. Aromatic polyazides are a class of compounds that have been studied for various applications, and the synthetic strategies employed for their preparation can be adapted for the synthesis of azidocarbonylphenyl azide systems.

The introduction of multiple azide groups onto an aromatic ring is often achieved through the diazotization of corresponding amino groups, followed by substitution with an azide salt. Alternatively, nucleophilic aromatic substitution on polyhalogenated aromatic precursors with azide salts can also be an effective method.

In the context of this compound, a plausible synthetic route would involve the formation of a precursor with two distinct functional groups that can be independently converted to azides. For example, a molecule containing both a carboxylic acid and another functional group that can be transformed into an azide, such as a nitro or amino group, on the phenyl ring would be a suitable intermediate. The carboxylic acid would be converted to the azidocarbonyl group as described previously, while the other functional group would be transformed into the second azide moiety.

Chemo- and Regioselective Synthesis of Azido-Functionalized Compounds

A critical consideration in the synthesis of this compound is the chemo- and regioselectivity of the azidation reactions. The presence of multiple reactive sites in the precursor molecules necessitates precise control over which functional group reacts.

For precursors derived from phthalic anhydride, the two carboxylic acid groups (or their derivatives) are ortho to each other. Selective mono-esterification is the first key regioselective step. Subsequently, the remaining free carboxylic acid must be selectively converted to the azidocarbonyl group without affecting the ester.

Furthermore, if the second azide group is to be introduced onto the aromatic ring of a precursor that already contains the azidocarbonylamino moiety, the reaction conditions must be carefully chosen to avoid undesired side reactions with the existing azide functionality. The electronic nature of the substituents on the aromatic ring will play a crucial role in directing the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. For instance, the azidocarbonylamino group is likely to influence the position of any subsequent functionalization on the benzene ring. Careful planning of the synthetic sequence and the choice of protecting groups, if necessary, are paramount to achieving the desired chemo- and regioselective outcome.

Mechanistic Investigations of Reactivity Profiles for 2 Azidocarbonyl Amino Benzoyl Azide

Intramolecular Rearrangements and Decomposition Pathways

The thermal or photochemical decomposition of 2-[(azidocarbonyl)amino]benzoyl azide (B81097) can initiate several intramolecular reactions, primarily driven by the high reactivity of the azide groups.

Curtius Rearrangement: Concerted Versus Stepwise Mechanisms and Nitrene Involvement

The Curtius rearrangement is a cornerstone reaction of acyl azides, involving the thermal or photochemical decomposition to an isocyanate with the loss of dinitrogen (N₂). wikipedia.orgorganic-chemistry.orgallen.in The mechanism of this rearrangement has been a subject of extensive investigation, with evidence pointing to both concerted and stepwise pathways, the prevalence of which depends on the reaction conditions and the substrate's structure. nih.govmasterorganicchemistry.comnih.gov

For the thermal Curtius rearrangement, a concerted mechanism is now widely supported by both experimental and computational studies. wikipedia.orgnih.gov In this pathway, the migration of the aryl or alkyl group to the nitrogen atom occurs simultaneously with the expulsion of the nitrogen molecule. wikipedia.org This is evidenced by the absence of byproducts that would typically arise from a discrete nitrene intermediate, such as C-H insertion or addition products. wikipedia.orgmasterorganicchemistry.com The migration proceeds with complete retention of the migrating group's stereochemistry. nih.govnih.gov

In contrast, the photochemical Curtius rearrangement can proceed through a stepwise mechanism involving a discrete acyl nitrene intermediate. wikipedia.orgnih.gov Photolysis of an acyl azide can lead to the cleavage of the weak N-N bond, forming a highly reactive acyl nitrene. wikipedia.org This nitrene can then either rearrange to the isocyanate or be intercepted by solvents or other trapping agents, leading to side products. nih.govdatapdf.com However, a concerted pathway can also operate under photochemical conditions, often in competition with nitrene formation. nih.gov For benzoyl azide, for instance, photolysis can yield the isocyanate via both a concerted route and through a benzoylnitrene intermediate. nih.gov Theoretical studies on various acyl azides, including benzoyl azide, have calculated the activation barriers for both concerted rearrangement and nitrene formation, suggesting that the preferred pathway can be highly dependent on the azide's conformation and substituents. nih.gov

Reaction TypePredominant MechanismKey CharacteristicsEvidence
Thermal Rearrangement ConcertedSimultaneous R-group migration and N₂ loss; Retention of stereochemistry. wikipedia.orgnih.govAbsence of nitrene trapping products. wikipedia.orgmasterorganicchemistry.com
Photochemical Rearrangement Stepwise and/or ConcertedMay involve a discrete acyl nitrene intermediate; Potential for side reactions (e.g., C-H insertion). wikipedia.orgnih.govObservation of nitrene-derived byproducts in some cases. nih.gov

Generation and Reactivity of Aroylnitrenes

When the decomposition of the benzoyl azide moiety proceeds in a stepwise manner, particularly under photochemical conditions, an aroylnitrene is generated. nih.govosti.gov These are highly reactive intermediates whose chemical behavior is dictated by their electronic spin state (singlet or triplet). nih.gov Experimental and computational work has established that acylnitrenes, including aroylnitrenes, generally have singlet ground states. nih.gov

The reactivity of a singlet aroylnitrene is characterized by several potential pathways:

Rearrangement: The most common fate is the rapid rearrangement to an isocyanate, completing the stepwise Curtius reaction. nih.gov

Intramolecular Insertion: If a suitable C-H or N-H bond is present in a sterically accessible position, the nitrene can undergo intramolecular insertion. For 2-[(azidocarbonyl)amino]benzoyl azide, this could potentially lead to complex cyclized products.

Intermolecular Reactions: In the presence of trapping agents, the nitrene can undergo intermolecular reactions, such as insertion into solvent C-H bonds or addition to double bonds. nih.gov

The generation of aroylnitrenes from azides bearing neighboring groups can also lead to unexpected intramolecular reactions. For example, benzoyl azides with an adjacent amide group have been shown to undergo intramolecular insertion into the N-H bond. scilit.com

Ortho-Azidocarbonyl Cyclization to 2,1-Benzisoxazoles

The ortho-position of the azido (B1232118) group relative to the carbonyl function in the benzoyl azide portion of the molecule allows for a unique cyclization pathway. Thermolysis or photolysis of ortho-azidocarbonyl compounds can lead to the formation of 2,1-benzisoxazoles (anthranils). researchgate.netnih.gov This reaction can occur rapidly, even spontaneously at low temperatures in some cases, upon formation of the organic azide. researchgate.netresearchgate.net

The mechanism for this cyclization can also be either concerted or involve a nitrene. Computational studies on compounds like 2-azidobenzaldehyde (B97285) suggest the reaction can proceed in a concerted manner without the formation of a nitrene intermediate. researchgate.net However, photochemical cyclizations of related compounds, such as 2-azidobenzoic acids, are proposed to proceed through an intermediate singlet nitrene. nih.govresearchgate.net In this stepwise mechanism, the electron-deficient singlet nitrene is attacked by the lone pair of the neighboring carbonyl oxygen, leading to N-O bond formation and cyclization. nih.gov This intramolecular trapping of the nitrene competes directly with the Curtius rearrangement to the isocyanate.

Formation of Isocyanates and Subsequent Cyclization to Cyclic Ureas

Both the benzoyl azide and the carbamoyl (B1232498) azide moieties of this compound can undergo the Curtius rearrangement to produce their respective isocyanates. This would result in the formation of a diisocyanate intermediate: 2-(isocyanatoformylamino)benzoyl isocyanate.

Isocyanates are highly reactive electrophiles that readily react with nucleophiles. organic-chemistry.org In the absence of external nucleophiles, the two isocyanate groups in the intermediate can react intramolecularly. The isocyanate derived from the benzoyl azide can be attacked by the nitrogen of the adjacent isocyanate-amide group. This intramolecular cyclization would lead to the formation of a six-membered heterocyclic ring system, specifically a quinazoline-2,4-dione, which is a type of cyclic urea (B33335). The formation of cyclic ureas through the cyclization of intermediates containing isocyanate and amine or urea functionalities is a known synthetic strategy. organic-chemistry.orgnih.govnih.gov

Intermolecular Cycloaddition Reactions

The azide groups in this compound can also participate in intermolecular reactions without prior decomposition, most notably in 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloadditions with Alkynes: Thermal and Catalyzed Variants (CuAAC, RuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful reaction for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be performed under thermal conditions or, more commonly, with catalysis.

Thermal Cycloaddition: The uncatalyzed reaction typically requires elevated temperatures and, with unsymmetrical alkynes, often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a prime example of "click chemistry," is catalyzed by copper(I) species and exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous media), and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net The mechanism involves the formation of a copper acetylide, which then reacts with the azide. nih.gov For this compound, CuAAC offers a method to selectively react one or both azide groups with terminal alkynes to form 1,4-triazoles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-catalyzed cycloadditions, typically using complexes like [Cp*RuCl], produce the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgcore.ac.uk A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. nih.govchalmers.se The proposed mechanism does not involve a metal acetylide intermediate but rather proceeds through a ruthenacycle formed by oxidative coupling of the azide and alkyne. wikipedia.orgorganic-chemistry.org

Cycloaddition VariantCatalystRegioselectivityAlkyne SubstrateKey Feature
Thermal Huisgen NoneMixture of 1,4- and 1,5-isomersTerminal & InternalRequires high temperatures. wikipedia.org
CuAAC Copper(I)1,4-disubstitutedTerminal only"Click chemistry"; mild conditions. nih.govorganic-chemistry.org
RuAAC Ruthenium(II)1,5-disubstitutedTerminal & InternalComplements CuAAC; allows for fully substituted triazoles. nih.govacs.org

Intramolecular Azide-Alkene Cycloaddition Cascades

No published research specifically details the intramolecular azide-alkene cycloaddition cascades of this compound. This type of reaction, a powerful tool in synthetic organic chemistry for the construction of nitrogen-containing heterocycles, involves the [3+2] cycloaddition of an azide onto an alkene tethered to the same molecule. The reaction typically proceeds through a triazoline intermediate which can then undergo further transformations, such as the loss of dinitrogen to form an imine or aziridine (B145994).

In principle, for this compound to undergo such a cascade, an alkene moiety would need to be present within the molecule or introduced through a tether. The reaction would likely be initiated by thermal or photochemical activation. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the length and nature of the tether connecting the azide and the alkene, as well as the substitution pattern on the alkene. Subsequent reactions in the cascade would depend on the stability of the initial triazoline adduct and the reaction conditions. However, without experimental data, any proposed pathway for this specific compound remains purely hypothetical.

Radical and Nucleophilic Reaction Pathways

Intramolecular Cyclization of Acyl Radicals onto Azide Moieties

There is no specific literature describing the intramolecular cyclization of acyl radicals onto the azide moieties of this compound. Generally, this class of reaction provides a novel approach to the synthesis of cyclized lactams. The process involves the generation of an acyl radical, which can then undergo a five- or six-membered ring closure onto a tethered azide group. nih.gov

For a hypothetical reaction involving this compound, an acyl radical would first need to be generated. This could potentially be achieved through various methods, such as the homolytic cleavage of a suitable precursor. The subsequent intramolecular cyclization would depend on the geometric feasibility of the transition state for the ring closure. The stability of the resulting radical adduct and the subsequent reaction steps would determine the final product distribution. It is important to note that the presence of two azide groups in this compound could lead to competitive reactions. Without experimental investigation, the viability and outcome of such a reaction for this specific substrate are unknown.

Nucleophilic Additions and Substitutions Involving Azide Functionality

Specific studies on the nucleophilic addition and substitution reactions of this compound are not available in the scientific literature. However, the general reactivity of acyl azides and organic azides can provide some insight into potential, though unconfirmed, reaction pathways.

Acyl azides are known to undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the azide ion. masterorganicchemistry.comopenstax.org The azide ion is a good leaving group, facilitating this transformation. masterorganicchemistry.com In the case of this compound, both the benzoyl azide and the azidocarbonyl moieties present potential sites for nucleophilic attack. The relative reactivity of these two sites would be influenced by electronic and steric factors. For instance, a nucleophile could attack the carbonyl of the benzoyl azide, leading to the formation of a new carboxylic acid derivative and the release of sodium azide. researchgate.net

Furthermore, the azide groups themselves can be subject to nucleophilic attack, although this is less common for acyl azides compared to other organic azides. The azide ion itself is an excellent nucleophile and is often used in substitution reactions to introduce the azido group. masterorganicchemistry.comnih.gov In some contexts, the terminal nitrogen of an azide can act as a nucleophile.

It is important to emphasize that the discussion above is based on the general reactivity of related functional groups. The actual reactivity of this compound in the presence of nucleophiles would need to be determined experimentally. The interplay between the two azide functionalities and the central benzoyl scaffold could lead to complex and potentially novel reaction pathways that cannot be predicted with certainty.

Theoretical and Computational Chemistry Approaches to 2 Azidocarbonyl Amino Benzoyl Azide Reactivity

Quantum Mechanical (QM) Studies of Reaction Energetics and Kinetics

Quantum mechanical calculations are fundamental to understanding the reactivity of 2-[(azidocarbonyl)amino]benzoyl azide (B81097). These studies focus on the energetics and kinetics of its decomposition, which is expected to proceed via a Curtius-type rearrangement. The thermal Curtius rearrangement is generally considered to be a concerted process where the loss of nitrogen gas and the migration of the aryl group occur simultaneously, avoiding the formation of a discrete nitrene intermediate. nih.govwikipedia.org However, photochemical pathways may involve a stepwise mechanism with a nitrene intermediate. nih.govrsc.org

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions like the Curtius rearrangement. researchgate.netresearchgate.net For a molecule such as 2-[(azidocarbonyl)amino]benzoyl azide, DFT calculations, often using functionals like B3LYP, are employed to locate and characterize the transition state (TS) for the rearrangement. researchgate.netresearchgate.net The transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate (e.g., the N-N bond breaking and the aryl group migration). researchgate.net

Table 1: Representative Data from DFT Calculations on Related Acyl Azide Rearrangements

Compound Method Calculated Activation Energy (kcal/mol) Key Finding
Cinnamoyl azide DFT-B3LYP/6-31G(d,p) 34.28 The rearrangement is a one-stage, discrete reaction. researchgate.net
Benzoyl azide DFT (PBE/TZ2P) Lowered in presence of Lewis acids Lewis acids decrease the activation energy, accelerating the reaction. researchgate.net
Chlorodifluoroacetyl azide MS-CASPT2//CASSCF & DFT - Photo-induced rearrangement proceeds stepwise via a nitrene intermediate. rsc.org

Note: This table illustrates the type of data obtained from DFT studies on similar molecules, not on this compound itself.

The exploration of the potential energy surface (PES) provides a more complete picture of the reaction landscape. For the decomposition of this compound, the PES would map the energy of the system as a function of the geometric changes involved in the rearrangement. This includes the elongation of the Nα-Nβ bond of the azide, the migration of the benzoyl group, and the eventual formation of the isocyanate and nitrogen gas. researchgate.netnih.gov

Computational studies on similar azides, such as cinnamoyl azide, have shown that the Curtius rearrangement proceeds through a well-defined path on the PES from the reactant to the product via a single transition state. researchgate.net Such studies for this compound would elucidate whether the reaction is indeed concerted or if there are any intermediate species, such as a short-lived nitrene, that exist in shallow wells on the PES. nih.govnih.gov

Elucidation of Electronic Structures and Spin States of Reactive Intermediates

While the thermal Curtius rearrangement is often concerted, photochemical decomposition or reactions catalyzed by transition metals can lead to the formation of a reactive nitrene intermediate. nih.govuva.nlnih.gov In the case of this compound, this would be a benzoylnitrene derivative. Computational chemistry is essential for understanding the electronic structure and spin state of such transient species.

Nitrenes can exist in either a singlet or a triplet spin state, which have different geometries and reactivities. aakash.ac.in The ground state of most simple nitrenes is a triplet. aakash.ac.in However, acylnitrenes are generally believed to have a singlet ground state. nih.gov Quantum mechanical methods, including DFT and more advanced methods like Complete Active Space Self-Consistent Field (CASSCF), can be used to calculate the energies of the singlet and triplet states of the nitrene derived from this compound to predict its ground state. rsc.org The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals, dictates the subsequent reactivity of the nitrene, such as insertion or rearrangement reactions. uva.nlnih.gov

Predictive Modeling of Regioselectivity and Stereoselectivity in Azide-Mediated Reactions

While the primary reaction of this compound is the intramolecular Curtius rearrangement, azides are also known to participate in intermolecular reactions, such as 1,3-dipolar cycloadditions. nih.govresearchgate.net Should this compound be used in such a context, computational modeling could predict the regioselectivity of the reaction.

DFT calculations can be used to determine the energies of the transition states for the formation of different regioisomers. nih.govresearchgate.net The regioisomer formed via the lower energy transition state is predicted to be the major product. The distortion/interaction model, which analyzes the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules, is a powerful tool for understanding the origins of regioselectivity in these reactions. nih.gov While the Curtius rearrangement itself is an intramolecular process, the principles of using computational modeling to predict selectivity are broadly applicable to the reactivity of the azide functional group.

Computational Analysis of Solvent Effects and Catalytic Influence

The reaction environment can significantly impact the kinetics and mechanism of the Curtius rearrangement. Computational models can account for the effects of the solvent, either implicitly using continuum solvation models (like CPCM) or explicitly by including individual solvent molecules in the calculation. researchgate.netnih.gov Studies on benzazide have shown that the solvent can influence the rearrangement rate. acs.org For this compound, computational analysis could predict how solvents of varying polarity might stabilize or destabilize the ground state and transition state, thereby affecting the activation barrier.

Furthermore, the Curtius rearrangement can be catalyzed by Lewis acids. wikipedia.orgresearchgate.net DFT studies on benzoyl azide have demonstrated that Lewis acids coordinate to the carbonyl oxygen or an azide nitrogen, which weakens the Nα-Nβ bond and lowers the activation energy for the rearrangement. researchgate.net A similar computational investigation for this compound could identify effective catalysts and quantify their impact on the reaction rate, providing valuable insights for optimizing synthetic procedures.

Table 2: Chemical Compound Names

Compound Name
This compound
Benzoyl azide
Cinnamoyl azide
Chlorodifluoroacetyl azide
Isocyanate
Phenyl isocyanate
Nitrene

Strategic Applications in the Synthesis of Nitrogen Containing Heterocyclic Systems

Access to Fused Polycyclic Nitrogen Heterocycles

The strategic placement of reactive azide (B81097) groups in 2-[(Azidocarbonyl)amino]benzoyl azide facilitates intramolecular cyclization reactions, providing efficient routes to a variety of fused polycyclic nitrogen heterocycles. These frameworks are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Quinazolinone and Dihydroquinazolinone Frameworks

The synthesis of quinazolinone and dihydroquinazolinone scaffolds can be envisioned through intramolecular cyclization of derivatives of this compound. One plausible strategy involves the selective reduction of the benzoyl azide moiety to an amine. The resulting 2-aminobenzoyl azide derivative can then undergo further transformations. For instance, reaction with a suitable carbonyl source could lead to an intermediate that, upon cyclization, yields a dihydroquinazolinone.

Recent reviews highlight the use of 2-azidobenzaldehyde (B97285) as a versatile precursor for various quinazoline (B50416) derivatives, demonstrating the utility of an ortho-azido group in facilitating annulation strategies. elifesciences.orgpreprints.org While direct synthesis from this compound is not extensively documented, the principles underlying these transformations can be applied. For example, the azidocarbonylamino group could be hydrolyzed to the corresponding amine, followed by cyclization with a suitable one-carbon synthon to construct the quinazolinone ring. Alternatively, thermal decomposition of the benzoyl azide to a nitrene, followed by intramolecular trapping by the adjacent amide, could potentially lead to a quinazolinone ring system. Syntheses of dihydroquinazolinone derivatives have also been reported starting from anthranilic acid, a related structural motif. researchgate.netnih.gov

Precursor TypeKey TransformationResulting FrameworkReference
2-AzidobenzaldehydeAnnulation strategiesQuinazolinone, Dihydroquinazolinone elifesciences.orgpreprints.org
Anthranilic Acid DerivativesCyclization with various reagentsDihydroquinazolinone researchgate.netnih.gov

Indole (B1671886), Isoindole, and Isoquinoline (B145761) Derivatives

The synthesis of isoindole and isoquinoline derivatives from organic azides, particularly α-azido carbonyl compounds, has been well-established. organic-chemistry.org These methods often involve either intramolecular 1,3-dipolar cycloaddition of the azide onto an alkene or a 6π-electrocyclization of an in-situ generated N-H imine intermediate. organic-chemistry.org Although the starting material in these reported syntheses is typically an α-azido carbonyl compound with a 2-alkenylaryl moiety, the underlying principles are applicable to this compound. For instance, the benzoyl azide functionality could be harnessed for the construction of an isoquinoline ring through aza-Wittig type reactions or nitrene insertion chemistry.

For the synthesis of indoles, carbonylative approaches have been developed for the functionalization of related heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org While a direct route from this compound is not immediately apparent, the compound could be chemically modified to introduce the necessary functionalities for a subsequent indole ring closure.

Benzodiazepines and Related Scaffolds

Benzodiazepines represent an important class of fused heterocycles with significant therapeutic applications. The synthesis of benzodiazepine (B76468) analogues has been achieved through various methods, including those that could conceptually start from precursors related to this compound. For example, the synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines has been reported via one-pot Ugi-azide and copper-free click reactions starting from 2-azidobenzaldehydes. researchgate.net This highlights the potential of the ortho-azido group to participate in multicomponent reactions to build complex fused systems.

Furthermore, a synthetic method for benzoazepine analogues has been developed using ortho-arylmethylbenzyl azide derivatives through an azide rearrangement reaction. nih.gov This suggests that the azide functionality on the benzoyl portion of this compound could be a key reactive handle for the construction of the seven-membered diazepine (B8756704) ring.

Target ScaffoldSynthetic StrategyKey Precursor FeatureReference
Fused BenzodiazepinesUgi-azide/Click reactionortho-Azido group researchgate.net
BenzoazepinesAzide rearrangementBenzyl azide derivative nih.gov

Synthesis of Monocyclic and Bicyclic Nitrogen Heterocycles

The dual azide functionalities in this compound also provide avenues for the synthesis of various monocyclic and bicyclic nitrogen heterocycles through intermolecular reactions.

Triazoles, Tetrazoles, and Oxadiazoles

Triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The benzoyl azide or the azidocarbonyl group of the title compound can participate in such reactions with terminal alkynes to afford the corresponding 1,2,3-triazole derivatives.

Tetrazoles are commonly synthesized through the [3+2] cycloaddition of an azide with a nitrile. The benzoyl azide moiety of this compound could react with various nitriles in the presence of a suitable catalyst to yield 5-substituted tetrazoles. Multicomponent reactions, such as the Ugi-azide reaction, also provide a powerful tool for the synthesis of tetrazole-containing molecules. mdpi.comsciforum.net The synthesis of tetrazole-triazole bis-heterocycles has been demonstrated, showcasing the potential for creating complex molecules with multiple heterocyclic units. mdpi.comsciforum.net

Oxadiazoles, another important class of five-membered heterocycles, can be synthesized through various routes. While a direct synthesis from this compound is not explicitly detailed in the literature, related precursors are often employed. For instance, 2-acylamino-1,3,4-oxadiazoles can be prepared from acylthiosemicarbazides using an oxidizing agent. nih.gov The azidocarbonylamino group in the title compound could potentially be converted to a suitable precursor for oxadiazole formation.

HeterocycleGeneral Synthetic MethodRole of Azide
1,2,3-TriazoleAzide-Alkyne Cycloaddition1,3-Dipole
Tetrazole[3+2] Cycloaddition with NitrilesAzide source
1,3,4-OxadiazoleCyclization of Acylhydrazide DerivativesPrecursor to reactive intermediate

Pyrroles, Imidazoles, and Oxazoles

The synthesis of pyrroles, imidazoles, and oxazoles often involves the construction of the five-membered ring from acyclic precursors. While direct applications of this compound in these syntheses are not widely reported, the reactivity of its azide groups can be leveraged. For instance, the thermal or photochemical decomposition of the azides to nitrenes could be utilized in reactions with suitable partners to form these heterocycles.

The synthesis of oxazoles from vinyl azides has been demonstrated in a continuous-flow process, which proceeds through an azirine intermediate. beilstein-journals.org Although structurally different, this highlights the versatility of azide precursors in heterocyclic synthesis. The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanides, is another prominent method for preparing oxazole-based compounds. nih.gov

Based on a thorough review of available scientific literature, there is no specific information detailing the strategic applications of the compound "this compound" in the synthesis of Pyridines, Pyrimidinones, Pyrazines, Aza-Spiro Systems, or Cyclized Lactams.

The chemical structure of "this compound" contains two highly reactive functional groups: an azidocarbonylamino group and a benzoyl azide group. Both moieties are known to be thermally unstable and prone to rearrangement or decomposition reactions. For instance, ortho-azidocarbonyl compounds have been observed to undergo spontaneous cyclization. researchgate.net Acyl azides are classic precursors for the Curtius rearrangement, which typically proceeds upon heating to yield an isocyanate intermediate. d-nb.info

While the synthesis of the target heterocyclic systems (Pyridines, Pyrimidinones, Pyrazines, Aza-Spiro Systems, and Cyclized Lactams) is a broad and active area of chemical research, and various other azide-containing compounds are employed as synthetic precursors, the specific use of "this compound" for these purposes is not documented in the reviewed literature.

General synthetic routes for these heterocycles often involve different starting materials and reaction pathways:

Pyridines: Can be synthesized from the transformation of aryl azides. nih.gov

Pyrimidinones and Pyrazines: General syntheses often involve condensation reactions. For example, pyrazines can be formed via the dehydrogenative coupling of β-amino alcohols or the self-coupling of 2-amino alcohols. nih.govmdpi.com Pyrimidines can be synthesized from phenacyl azides. beilstein-journals.org

Aza-Spiro Systems and Cyclized Lactams: The synthesis of these structures involves various cyclization strategies, but none were found to specifically utilize "this compound". nih.govnih.gov

Due to the absence of research data on the specified applications of "this compound," it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the prompt. The generation of such an article would require speculation beyond the available scientific evidence.

Table of Compounds

As no specific reactions involving "this compound" for the requested syntheses could be found, a table of compounds for these non-existent reactions cannot be generated.

Advanced Methodological Developments and Future Research Trajectories

Innovations in Catalyst Design for Azide (B81097) Reactivity

The reactivity of the two azide groups in 2-[(Azidocarbonyl)amino]benzoyl azide can be precisely controlled and modulated through innovative catalyst design. Both the benzoyl azide and the azidocarbonyl moieties are precursors to highly reactive intermediates, such as nitrenes and isocyanates, whose formation and subsequent reactions can be guided by transition-metal catalysts and photocatalysts.

Transition-metal catalysis has been instrumental in harnessing the reactivity of acyl azides for C-N bond formation. rsc.org Catalysts based on rhodium(III), iridium(III), and copper are particularly effective for C–H amination reactions, where a nitrene intermediate, generated from the benzoyl azide, is inserted into a C-H bond. acs.orgrsc.org For this compound, such catalysts could enable intramolecular C-H amination to form novel heterocyclic systems or intermolecular reactions with suitable substrates. Cobalt(II) porphyrin complexes represent another class of catalysts effective for nitrene transfer, proceeding through a metalloradical mechanism that offers a distinct pathway for aziridination and amination reactions. core.ac.uk

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool for activating organic azides. researchgate.net Photocatalysts, such as ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺) and heterogeneous systems like rhodium-ion-modified titanium dioxide (Rh³⁺/TiO₂), can activate benzoyl azides under mild conditions to generate nitrene intermediates for C-H amidation. researchgate.netelsevierpure.comkyushu-u.ac.jpnih.gov This approach avoids the high temperatures often required in thermal methods, which is particularly advantageous for thermally labile substrates. The application of photocatalysis to this compound could allow for selective activation of the benzoyl azide, leaving the azidocarbonyl group available for subsequent transformations.

Table 1: Catalyst Systems for Reactions Involving Acyl Azide Functionality

Catalyst Type Catalyst Example(s) Target Reaction Proposed Application for this compound
Transition Metal [Rh(III)], [Ir(III)] complexes C-H Amination Selective functionalization via the benzoyl nitrene intermediate. acs.orgrsc.org
Transition Metal Cu(OAc)₂, Cu(II)-based complexes C-H Amination, Aziridination Synthesis of nitrogen-containing heterocycles and chiral aziridines. acs.orgmdpi.com
Metalloradical Co(II) Porphyrins Aziridination, C-H Amination Alternative mechanistic pathway for nitrene transfer reactions. core.ac.uk
Photocatalyst [Ru(bpy)₃]Cl₂, Iridium complexes C-H Amidation, SET Reduction Mild, visible-light-induced C-N bond formation. researchgate.net
Heterogeneous Rh³⁺/TiO₂ Benzoyl Azide Formation/Activation Sustainable and recyclable catalyst system for nitrene generation. elsevierpure.comkyushu-u.ac.jp

Development of Asymmetric Synthetic Routes Utilizing Azide Chemistry

The synthesis of chiral molecules is a cornerstone of medicinal chemistry and materials science. Developing asymmetric routes that utilize the reactivity of this compound would provide access to a vast range of enantiomerically enriched nitrogen-containing compounds. Chiral aziridines, for instance, are valuable synthetic intermediates, and their asymmetric synthesis can be achieved via the catalytic nitrene transfer from the benzoyl azide moiety to prochiral alkenes. nih.gov

This has been successfully demonstrated using various chiral catalyst systems. Ruthenium(II)-salen complexes, for example, have been designed to decompose azides under mild conditions, facilitating highly enantioselective aziridination and C-H amination reactions. nih.gov Similarly, copper complexes with chiral bis(oxazoline) (BOX) ligands are effective in catalyzing asymmetric cycloaddition reactions of azide-containing substrates, highlighting the utility of chiral Lewis acids in controlling stereochemistry. nih.gov More recently, planar chiral rhodium(III) indenyl catalysts have been developed for the asymmetric aziridination of unactivated terminal alkenes, a previously challenging transformation. nih.gov

For this compound, these asymmetric methodologies could be applied to generate chiral products. The reaction of the compound with an alkene in the presence of a chiral catalyst, such as a Cu(II)-BOX or Ru(II)-salen complex, could lead to the formation of a chiral aziridine (B145994) while preserving the second azide group for further diversification. This would create complex, multifunctional chiral building blocks from simple precursors.

Table 2: Chiral Catalyst Systems for Asymmetric Transformations of Azides

Catalyst System Ligand Type Asymmetric Reaction Typical Enantioselectivity (ee)
Ru(II) Complexes Salen Aziridination, C-H Amination High (often >90%) nih.gov
Cu(II) Complexes Bis(oxazoline) (BOX) Cycloaddition, Aziridination Excellent (up to 98%) nih.gov
Rh(II) Complexes Chiral Carboxylates Aziridination High nih.gov
Rh(III) Complexes Chiral Indenyl Aziridination of Unactivated Alkenes Good to High nih.gov
Co(II) Complexes Chiral Porphyrins Aziridination, C-H Amination Excellent (up to 99%) core.ac.uk

Integration of Azide Chemistry into Flow Synthesis and High-Throughput Methodologies

Acyl azides are high-energy compounds that can be hazardous to handle in large quantities in traditional batch processes. akjournals.com Continuous flow chemistry offers a superior alternative by utilizing microreactors with small reaction volumes, excellent heat transfer, and precise control over reaction parameters. This minimizes safety risks and allows for the safe on-demand generation and immediate consumption of reactive intermediates. akjournals.comresearchgate.net

The synthesis of this compound and its subsequent transformations are ideally suited for flow chemistry. A key reaction of acyl azides is the Curtius rearrangement, a thermal decomposition that yields an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org This reaction can be performed safely and efficiently in a heated flow reactor, allowing the isocyanate generated from either or both azide groups of the parent compound to be trapped in situ with nucleophiles like alcohols or amines. acs.orgthieme-connect.comcam.ac.uk This approach enables the synthesis of complex ureas and carbamates without isolating the potentially explosive azide or the reactive isocyanate intermediates. acs.orgnih.govuniversityofcalifornia.edu

Furthermore, the dual azide nature of this compound makes it a valuable scaffold for high-throughput synthesis and screening. Azides are key functional groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." rsc.orgresearchgate.net The compound can be used as a core building block to rapidly generate large libraries of bis-triazole derivatives by reacting it with a diverse set of alkynes in a high-throughput format. rsc.orgresearchgate.net These libraries can then be screened for biological activity using advanced platforms like the catalytic enzyme-linked click chemistry assay (cat-ELCCA). nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Acyl Azide Reactions

Parameter Batch Synthesis Flow Synthesis
Safety Higher risk due to accumulation of energetic intermediates. akjournals.com Significantly improved safety due to small reactor volumes and in situ generation/consumption. akjournals.comresearchgate.net
Scalability Scaling up can be hazardous and problematic. Easily scalable by extending operation time ("scaling out"). acs.org
Heat Transfer Often inefficient, leading to poor temperature control and potential for thermal runaway. Excellent surface-area-to-volume ratio allows for precise temperature control. akjournals.com
Reaction Control Less precise control over mixing and residence time. Precise control over stoichiometry, residence time, and temperature. nih.gov
Intermediate Isolation Often requires isolation of hazardous intermediates. Avoids isolation of unstable intermediates. thieme-connect.comcam.ac.uk

Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

Understanding the reaction kinetics, mechanisms, and stability of intermediates is crucial for optimizing synthetic processes. For reactions involving this compound, in situ spectroscopic monitoring provides invaluable real-time data. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for this purpose, especially when integrated into flow systems.

FTIR spectroscopy is an excellent tool for monitoring the progress of azide reactions. The azide functional group has a strong, characteristic asymmetric stretching vibration typically found between 2100 and 2170 cm⁻¹. The Curtius rearrangement, for example, can be monitored in real time by observing the disappearance of the acyl azide peak and the concurrent appearance of the strong, sharp isocyanate (-N=C=O) peak around 2250–2275 cm⁻¹. nih.gov This allows for precise determination of reaction endpoints and kinetic analysis.

FlowNMR spectroscopy is another powerful technique for reaction profiling. beilstein-journals.orgnih.gov By flowing the reaction mixture through the NMR spectrometer, it is possible to obtain real-time structural information, identify transient intermediates, and quantify reactants and products without the need for quenching or sampling. acs.orgbl.uk For this compound, ¹H FlowNMR could be used to monitor changes in the aromatic proton signals as the molecule undergoes transformation, providing deep mechanistic insights into catalytic cycles or rearrangement pathways. The combination of these in situ monitoring techniques enables rapid process optimization and a deeper fundamental understanding of the complex reactivity of this diazide compound.

Table 4: Spectroscopic Techniques for In Situ Monitoring of Azide Reactions

Technique Signal/Functional Group Monitored Information Obtained

| FTIR (e.g., ReactIR) | Azide (N₃) stretch (~2140 cm⁻¹) Isocyanate (NCO) stretch (~2270 cm⁻¹) | Reaction kinetics, conversion rates, detection of Curtius rearrangement. nih.gov | | NMR (e.g., FlowNMR) | Aromatic/Aliphatic Protons (¹H) Carbonyl/Aromatic Carbons (¹³C) | Structural elucidation of intermediates, mechanistic pathway analysis, quantification of species. beilstein-journals.orgacs.org | | UV-Vis Spectroscopy | Chromophores in reactants/products | Monitoring reaction rates, especially in photocatalysis. | | Mass Spectrometry | Molecular ions of reactants, intermediates, and products | Identification of transient species and reaction byproducts. |

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